![molecular formula C9H11FINO B13272752 1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H11FINO and a molecular weight of 295.09 g/mol . This compound is of interest due to its unique chemical structure, which includes both fluorine and iodine atoms, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
The synthesis of 1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol typically involves the reaction of 2-iodoaniline with epichlorohydrin in the presence of a base, followed by fluorination . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine and iodine atoms make it suitable for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms in its structure can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol include:
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol: This compound has a similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
2-Fluoro-3-[(2-iodophenyl)amino]propan-1-ol: This compound has the fluorine atom in a different position, affecting its chemical properties and uses.
3-Fluoro-2-[(2-iodophenyl)amino]propan-1-ol: Another similar compound with variations in the position of the fluorine and iodine atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which gives it distinct chemical properties and makes it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C9H11FINO |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1-fluoro-3-(2-iodoanilino)propan-2-ol |
InChI |
InChI=1S/C9H11FINO/c10-5-7(13)6-12-9-4-2-1-3-8(9)11/h1-4,7,12-13H,5-6H2 |
InChI Key |
PROIBMLSRREHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CF)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


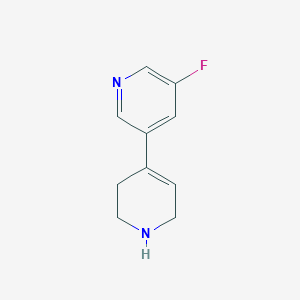
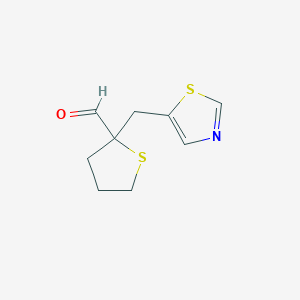
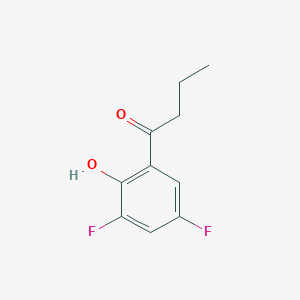

![2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine](/img/structure/B13272701.png)

![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)
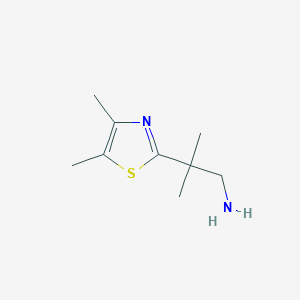
![4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)
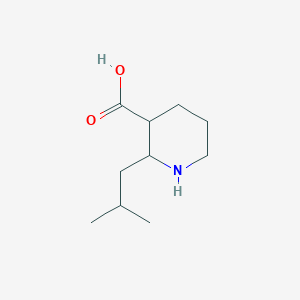

amine](/img/structure/B13272758.png)
amine](/img/structure/B13272763.png)
amine](/img/structure/B13272769.png)
